2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining a tetrahydroquinoline core with a triazolopyrimidine moiety, making it a valuable scaffold for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of 3-(dimethylamino)-1-(2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)prop-2-en-1-one with carboximidamides, guanidines, and 1,2,4-triazol-5-amines . This reaction is carried out under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness. Scaling up the reaction may involve continuous flow processes and the use of industrial reactors to handle larger quantities of reagents and products.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives with different substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazolopyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted quinoline and triazolopyrimidine derivatives, which can be further utilized in medicinal chemistry and material science applications.
Scientific Research Applications
2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, it inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another scaffold used in CDK2 inhibition with similar biological activities.
Azolo[1,5-a]pyrimidines: These compounds share structural similarities and are used in various medicinal applications.
Uniqueness
2,2,4,6-Tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroquinoline stands out due to its tetrahydroquinoline core, which provides additional stability and versatility in chemical reactions. This uniqueness makes it a preferred choice for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C18H21N5 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2,2,4,6-tetramethyl-7-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C18H21N5/c1-11-7-13-12(2)9-18(3,4)22-15(13)8-14(11)16-5-6-19-17-20-10-21-23(16)17/h5-8,10,12,22H,9H2,1-4H3 |
InChI Key |
KGOHOTXZQWBOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C(=C2)C3=CC=NC4=NC=NN34)C)(C)C |
Origin of Product |
United States |
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